Bemnifosbuvir hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bemnifosbuvir sulfate is an antiviral drug developed by Atea Pharmaceuticals and licensed to Roche for clinical development. It is a novel nucleotide analog prodrug initially created for the treatment of hepatitis C. The compound is the orally bioavailable hemisulfate salt of AT-511, which is metabolized in several steps to the active nucleotide triphosphate AT-9010, acting as an RNA polymerase inhibitor and thereby interfering with viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bemnifosbuvir sulfate is synthesized through a series of chemical reactions starting from AT-511. The synthesis involves the conversion of AT-511 to its active form, AT-9010, through metabolic steps. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of bemnifosbuvir sulfate involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The process includes multiple purification steps to remove impurities and achieve the desired chemical composition .
Chemical Reactions Analysis
Types of Reactions
Bemnifosbuvir sulfate undergoes several types of chemical reactions, including:
Oxidation: Conversion of the compound to its active form through metabolic oxidation.
Reduction: Reduction reactions may occur during the metabolic conversion process.
Substitution: Substitution reactions are involved in the synthesis and metabolic activation of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of bemnifosbuvir sulfate include:
Oxidizing agents: Used in the oxidation steps.
Reducing agents: Used in the reduction steps.
Solvents: Various organic solvents are used to facilitate the reactions.
Major Products Formed
The major product formed from the reactions of bemnifosbuvir sulfate is the active nucleotide triphosphate AT-9010, which acts as an RNA polymerase inhibitor .
Scientific Research Applications
Bemnifosbuvir sulfate has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and RNA polymerase inhibition.
Medicine: Developed as an antiviral drug for the treatment of hepatitis C and COVID-19. .
Industry: Utilized in the pharmaceutical industry for the development of antiviral therapies.
Mechanism of Action
Bemnifosbuvir sulfate exerts its effects through a unique mechanism of action involving dual targets:
Chain Termination: Inhibition of RNA-dependent RNA polymerase (RdRp) by incorporating into the viral RNA and causing premature chain termination.
NiRAN Inhibition: Inhibition of the NiRAN domain of the viral polymerase, which is essential for viral replication.
The compound is metabolized to its active form, AT-9010, which selectively inhibits viral RNA polymerases, including the hepatitis C virus NS5B polymerase .
Comparison with Similar Compounds
Bemnifosbuvir sulfate is compared with other similar compounds, highlighting its uniqueness:
Sofosbuvir: Another nucleotide analog used for hepatitis C treatment.
Remdesivir: An antiviral drug used for COVID-19 treatment.
Molnupiravir: Another antiviral drug for COVID-19.
Similar Compounds
- Sofosbuvir
- Remdesivir
- Molnupiravir
- Galidesivir
- Lufotrelvir
Bemnifosbuvir sulfate stands out due to its dual mechanism of action and potent antiviral activity against multiple viral genotypes.
Properties
AT-527 is a prodrug of a guanosine nucleotide analog which has the potential to potently inhibit the in vitro replication of SARS-CoV-2. It also inhibits the NS5B polymerase in the Hepatitis C Virus. This drug is currently being investigated against COVID-19 and has also been investigated against Hepatitis C infections. | |
CAS No. |
2241337-84-6 |
Molecular Formula |
C48H68F2N14O18P2S |
Molecular Weight |
1261.1 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate;sulfuric acid |
InChI |
InChI=1S/2C24H33FN7O7P.H2O4S/c2*1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32;1-5(2,3)4/h2*6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30);(H2,1,2,3,4)/t2*14-,16+,18+,22+,24+,40-;/m00./s1 |
InChI Key |
QIGYBLSWYRTXCA-NVSCJZCKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.OS(=O)(=O)O |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.